3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole
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Overview
Description
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic compound that combines the structural features of benzisoxazole and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized from salicylaldehyde and hydroxylamine-O-sulfonic acid under basic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Triazole Moiety: The triazole moiety is introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:
Medicinal Chemistry: Used in the development of antipsychotic drugs, anticonvulsants, and anticancer agents.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzisoxazole core but lacks the triazole moiety.
Isoxazole: Similar heterocyclic structure but with different substitution patterns.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole with varying biological activities.
Uniqueness
1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combined structural features of benzisoxazole and triazole, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3 |
InChI Key |
MLDMTHWHUINSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3 |
Origin of Product |
United States |
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